Reduced Apoptotic Activity vs. C6 Phytoceramide
In a systematic structure-cytotoxicity study, Lee et al. (2001) compared the activity of N-acetyl (PCer2), N-hexanoyl (PCer6), and N-octanoyl (PCer8) phytoceramides using lactate dehydrogenase (LDH) release as a quantitative cytotoxicity endpoint [1]. Among phytoceramides bearing acyl chains from C2 to C8, maximal cytotoxicity occurred at C5–C6. N-octanoyl phytoceramide (PCer8) displayed markedly lower potency, positioning it as a less cytotoxic tool compound [1]. Although exact IC50 values for PCer8 were not reported in the abstract, the rank-order potency (C5–C6 > C8) is directly established.
| Evidence Dimension | Cytotoxicity (LDH release assay) |
|---|---|
| Target Compound Data | N-octanoylphytosphingosine (PCer8) – reduced cytotoxicity; not the maximally active chain length |
| Comparator Or Baseline | N-hexanoylphytosphingosine (PCer6) – most potent among C2–C8 phytoceramides |
| Quantified Difference | Cytotoxic potency rank order: C5 ≈ C6 > C8; exact fold difference not specified in abstract |
| Conditions | Lactate dehydrogenase release assay in cultured cells (Molecular Pharmacology, 2001) |
Why This Matters
For experimental designs where ceramide-induced apoptosis is a confounding variable, the reduced cytotoxicity of C8 phytoceramide makes it a preferred choice over C6 analogs.
- [1] Lee JS, Min DS, Park KH, et al. Synthetic phytoceramides induce apoptosis with higher potency than ceramides. Mol Pharmacol. 2001;59(5):1249-1255. View Source
